Lack of Public Domain Comparator Data Precludes Direct Head-to-Head Differentiation
An exhaustive search of PubMed, Google Patents, BindingDB, and PubChem (excluding benchchems, evitachem, molecule, and vulcanchem) returned no primary research articles or published patent examples that quantitatively profile this compound against a named comparator. BindingDB records for structurally related monomers (e.g., BDBM50358204) report PI3K p110alpha IC50 values of 4.80 nM, but the SMILES string associated with that entry (Cc1c(sc2c1nc(nc2N3CCOCC3)c4cnc(nc4)N)CN5CCN(CC5)C(=O)[C@H](C)O) does not match the target compound [1]. No head-to-head enzymatic or cellular data comparing 5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one with a defined close analog are available in the permitted source corpus.
| Evidence Dimension | Potency against PI3K p110alpha (cross-referenced BindingDB monomer) |
|---|---|
| Target Compound Data | IC50 = 4.80 nM (BindingDB entry BDBM50358204, SMILES mismatch; identity not confirmed) [1] |
| Comparator Or Baseline | No direct comparator data available for this compound |
| Quantified Difference | Not calculable |
| Conditions | Fluorescence polarization assay measuring phosphatidylinositide-3-phosphate product formation after 30 min [1] |
Why This Matters
Without verified target engagement data for this precise structure, any claim of potency, selectivity, or superiority over an analog is scientifically unsupportable, making procurement a high-risk decision strictly for exploratory SAR work.
- [1] BindingDB. BDBM50358204 (CHEMBL1922094). Affinity Data: IC50 4.80 nM for PI3K p110alpha. (Note: SMILES mismatch indicates the entry may refer to a different compound). View Source
